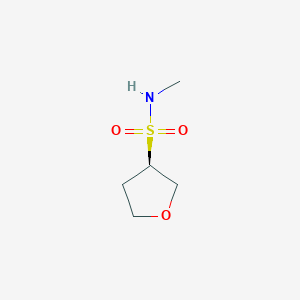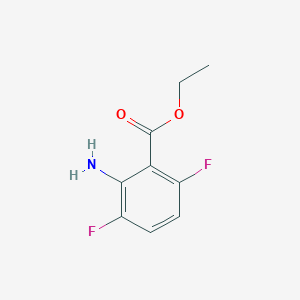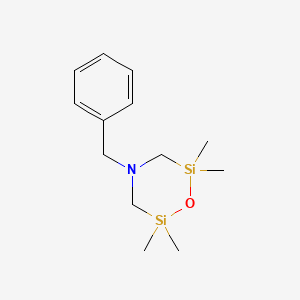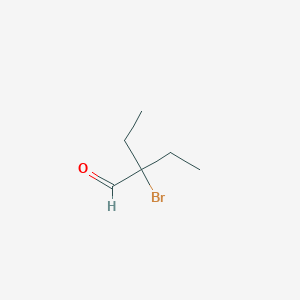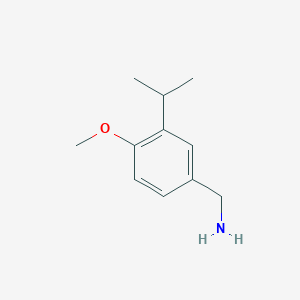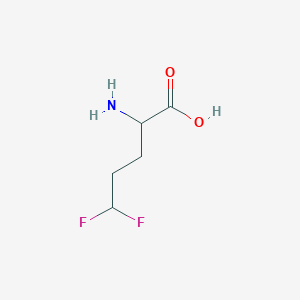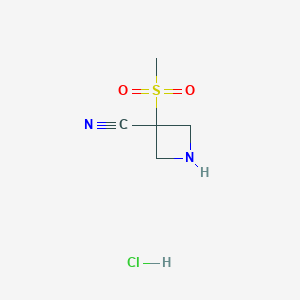
(4E)-octa-1,4-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-octa-1,4-dien-3-ol is an organic compound with the molecular formula C8H14O It is a type of unsaturated alcohol, characterized by the presence of a double bond at the fourth carbon atom and a hydroxyl group at the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-octa-1,4-dien-3-ol can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, the reaction of 1-bromo-4-pentene with ethylene oxide in the presence of magnesium can yield this compound. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the formation of by-products.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of octa-1,4-diyne-3-ol. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions. The reaction is highly efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-octa-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bonds can be reduced to form octan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of octa-1,4-dien-3-one or octa-1,4-dien-3-oic acid.
Reduction: Formation of octan-3-ol.
Substitution: Formation of compounds like 3-chloro-octa-1,4-diene or 3-amino-octa-1,4-diene.
Wissenschaftliche Forschungsanwendungen
(4E)-octa-1,4-dien-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (4E)-octa-1,4-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds can participate in various chemical reactions, altering the compound’s structure and function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E)-octa-1,4-dien-3-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Octa-1,4-diyne-3-ol: Similar structure but with triple bonds instead of double bonds.
Octan-3-ol: Similar structure but fully saturated.
Uniqueness
(4E)-octa-1,4-dien-3-ol is unique due to its combination of double bonds and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C8H14O |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(4E)-octa-1,4-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4,6-9H,2-3,5H2,1H3/b7-6+ |
InChI-Schlüssel |
JKMHYJRORPXHGQ-VOTSOKGWSA-N |
Isomerische SMILES |
CCC/C=C/C(C=C)O |
Kanonische SMILES |
CCCC=CC(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


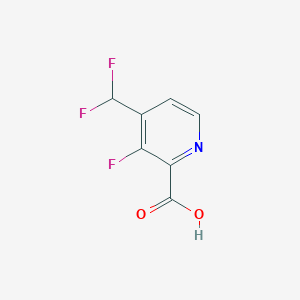
![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
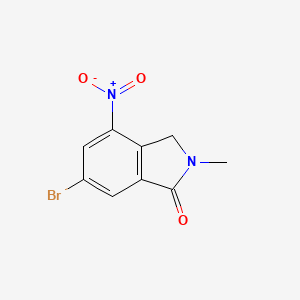
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B13519634.png)
